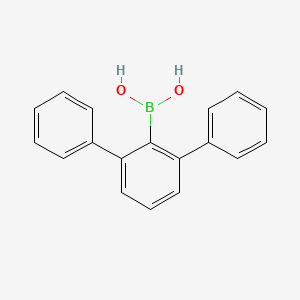
(2,6-diphenylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’3’,1’‘-Terphenyl]-2’-ylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by a terphenyl structure, where a boronic acid group is attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: 80-100°C.
Reaction Time: 12-24 hours.
Industrial Production Methods: In an industrial setting, the production of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydroxylated terphenyl derivatives.
Substitution: Halogenated or nitrated terphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug design and development, particularly as a building block for bioactive molecules.
Biological Probes: It is used in the development of fluorescent probes for biological imaging and diagnostics.
Industry:
Sensors: The compound is utilized in the fabrication of sensors for detecting various analytes, including glucose and other biomolecules.
Organic Electronics: It is investigated for its applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and probes. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
Comparación Con Compuestos Similares
- [1,1’:3’,1’‘-Terphenyl]-4’-ylboronic acid
- [1,1’:3’,1’‘-Terphenyl]-3’-ylboronic acid
- [1,1’:3’,1’‘-Terphenyl]-5’-ylboronic acid
Uniqueness:
- Structural Features: The position of the boronic acid group on the terphenyl structure can significantly influence the compound’s reactivity and applications.
- Reactivity: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid exhibits unique reactivity patterns compared to its isomers, making it suitable for specific catalytic and synthetic applications.
- Applications: Its distinct properties make it a valuable compound in the development of advanced materials, sensors, and pharmaceuticals.
Propiedades
IUPAC Name |
(2,6-diphenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVACLBKORXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

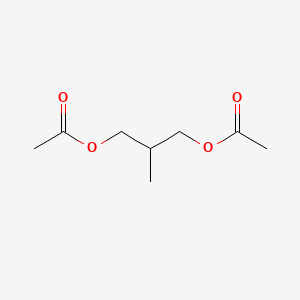
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
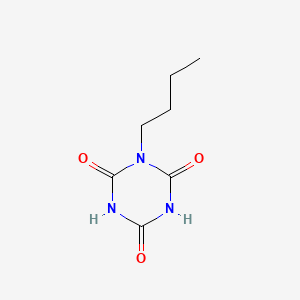
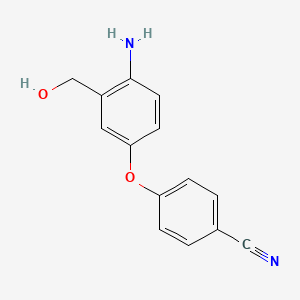
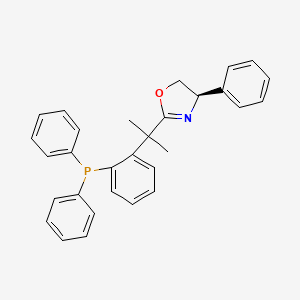
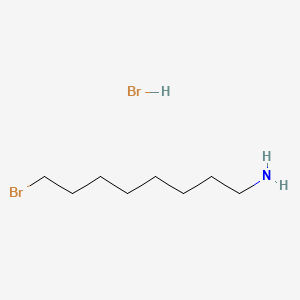
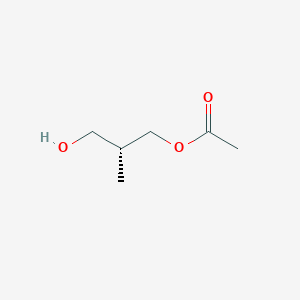
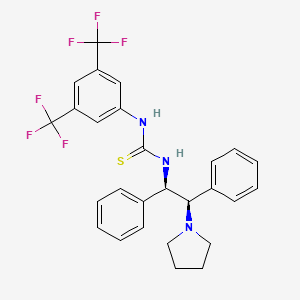
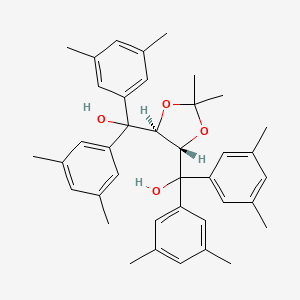
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
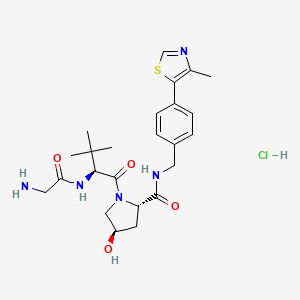
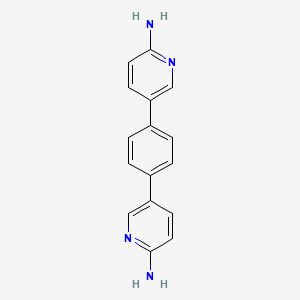
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
